molecular formula C20H21Cl2F2N3O3S B1145733 ABT-639 hydrochloride CAS No. 1235560-31-2

ABT-639 hydrochloride

Cat. No.: B1145733
CAS No.: 1235560-31-2
M. Wt: 492.4 g/mol
InChI Key: KZRCYRFDOFTBHY-BTQNPOSSSA-N
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Description

ABT-639 hydrochloride is a novel, selective T-type calcium channel blocker. It is primarily known for its efficacy in preclinical models of nociceptive and neuropathic pain. This compound has shown promise in reducing pain by targeting specific calcium channels, making it a potential candidate for pain management therapies .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

ABT-639 Hydrochloride acts by blocking the T-type (Ca v 3.2) Ca2+ channels in a voltage-dependent fashion . It interacts with these channels and attenuates low voltage-activated (LVA) currents in rat DRG neurons .

Cellular Effects

This compound influences cell function by modulating the release of neurotransmitters, thereby alleviating the sensation of pain . It has been observed to have effects on various types of cells and cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with T-type Ca2+ channels, leading to their blockade . This results in the attenuation of LVA currents, which in turn influences the release of neurotransmitters and alters cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to produce dose-dependent antinociception in a rat model of knee joint pain . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not currently available .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At higher doses, this compound does not significantly alter hemodynamic or psychomotor function .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not currently known . It is known to interact with T-type Ca2+ channels, which play a role in various cellular processes .

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is not currently available .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not currently known .

Preparation Methods

The synthesis of ABT-639 hydrochloride involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically includes:

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in specialized reactors, followed by purification and quality control processes .

Chemical Reactions Analysis

ABT-639 hydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

5-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl]-4-chloro-2-fluoro-N-(2-fluorophenyl)benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClF2N3O3S.ClH/c21-15-11-17(23)19(30(28,29)24-18-6-2-1-5-16(18)22)10-14(15)20(27)26-9-8-25-7-3-4-13(25)12-26;/h1-2,5-6,10-11,13,24H,3-4,7-9,12H2;1H/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRCYRFDOFTBHY-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CCN2C1)C(=O)C3=CC(=C(C=C3Cl)F)S(=O)(=O)NC4=CC=CC=C4F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(CCN2C1)C(=O)C3=CC(=C(C=C3Cl)F)S(=O)(=O)NC4=CC=CC=C4F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235560-31-2
Record name ABT-639 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235560312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT-639 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNZ74XN2EM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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